(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
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Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-15-7-3-1-5-13(15)17-9-10-22(11-12-27(17,24)25)19(23)18-14-6-2-4-8-16(14)26-21-18/h1,3,5,7,17H,2,4,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVIXTDLAWTFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cancer cell proliferation. The presence of the fluorophenyl and thiazepan moieties enhances its lipophilicity and bioavailability, potentially allowing it to cross the blood-brain barrier effectively.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- L1210 leukemia cells
- B16 melanoma cells
- Glioblastoma multiforme (GBM) cells
In vitro assays have shown that the compound inhibits cell proliferation in a dose-dependent manner. The IC50 values for these cell lines were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index.
Mechanistic Studies
Mechanistic studies indicate that the compound may inhibit key metabolic pathways such as glycolysis and nucleotide synthesis. For example, it has been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis, thereby leading to reduced proliferation of cancer cells .
Case Study 1: In Vivo Efficacy in Murine Models
In a recent study involving murine models of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed, suggesting a favorable safety profile.
Case Study 2: Combination Therapy Potential
Another study explored the effects of combining this compound with existing chemotherapeutic agents. The results indicated enhanced efficacy when used in combination with doxorubicin, highlighting its potential role in combination therapy strategies for more effective cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
